N-(6-acetamido-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-acetamido-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H24N4O5S2 and its molecular weight is 488.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds with structural similarities to N-(6-acetamido-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide have demonstrated considerable antimicrobial properties. These compounds are synthesized through the interaction of substituted benzothiazoles with p-acetamidobenzenesulfonyl chloride, producing derivatives that show significant antibacterial activity. This suggests a potential use of this compound in developing new antimicrobial agents, especially given the ongoing need for new drugs to combat antibiotic-resistant bacteria (Patel & Agravat, 2009).
Antitumor and Cytotoxic Activities
Research on similar sulfonamide derivatives has shown that these compounds possess notable antitumor activities. The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole and sulfonylpiperidine moieties can enhance the cytotoxic efficacy against various cancer cell lines. This opens avenues for this compound to be explored as a scaffold for developing novel anticancer agents. Compounds synthesized from related structures have been evaluated for their cytotoxic activity, showing promising results against breast and colon cancer cell lines (Ghorab et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives, including those structurally related to this compound, have shown potential as enzyme inhibitors with therapeutic applications. For instance, compounds with similar structures have been investigated for their ability to inhibit carbonic anhydrase, an enzyme target for conditions such as glaucoma, epilepsy, and altitude sickness. The research demonstrates the possibility of using such compounds in the design of enzyme inhibitors that could lead to the development of new drugs for these conditions (Kucukoglu et al., 2016).
Wirkmechanismus
Target of Action
The primary target of this compound, also known as N-(6-acetamido-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide, is the mycobacterial aspartyl-tRNA synthetase (AspS) . AspS is an enzyme that plays a crucial role in protein synthesis by attaching the amino acid aspartate to its corresponding tRNA molecule.
Mode of Action
This compound acts as an inhibitor of AspS . By binding to AspS, it prevents the enzyme from carrying out its normal function, thereby disrupting protein synthesis within the mycobacterium. This disruption can lead to the death of the mycobacterium, making this compound a promising anti-tuberculosis (TB) agent .
Result of Action
The result of this compound’s action is the disruption of protein synthesis within the mycobacterium, leading to its death. This makes the compound a potential therapeutic agent for tuberculosis (TB), a disease caused by mycobacterium .
Eigenschaften
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-14(27)23-16-3-8-19-20(13-16)32-22(24-19)25-21(28)15-9-11-26(12-10-15)33(29,30)18-6-4-17(31-2)5-7-18/h3-8,13,15H,9-12H2,1-2H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKGOZXLWXLFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.